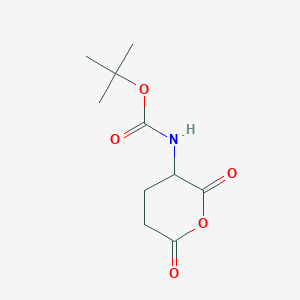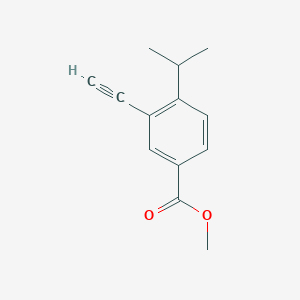
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride is a synthetic compound with a complex structure that includes an amino group, a piperidine ring, and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative followed by the introduction of the phenylacetamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反应分析
Types of Reactions
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
科学研究应用
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)piperidine: A simpler compound with a similar piperidine structure.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another compound with a piperidine ring and methyl group.
2-(Pyridin-2-yl)ethylamine: A compound with a pyridine ring instead of a phenylacetamide moiety.
Uniqueness
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
属性
分子式 |
C16H27Cl2N3O |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide;dihydrochloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-3-19-11-9-14(10-12-19)18(2)16(20)15(17)13-7-5-4-6-8-13;;/h4-8,14-15H,3,9-12,17H2,1-2H3;2*1H |
InChI 键 |
YUPPKECVTZQURE-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)N(C)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)


![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)


![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
